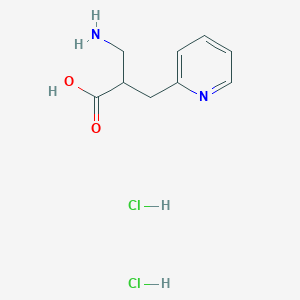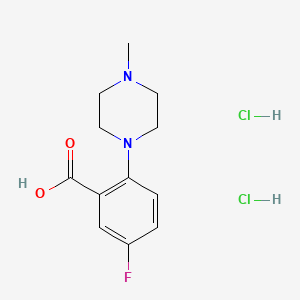
5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride
Overview
Description
5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the benzene ring, a methyl group on the piperazine ring, and a carboxylic acid group, making it a versatile intermediate for further chemical synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluorobenzoic acid and 4-methylpiperazine.
Reaction Steps: The carboxylic acid group of 5-fluorobenzoic acid is first activated using reagents like thionyl chloride to form the acid chloride. This is then reacted with 4-methylpiperazine to form the amide intermediate.
Final Steps: The amide intermediate undergoes hydrolysis to yield 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid, which is then converted to its dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors designed for chemical synthesis. The process involves precise control of temperature, pressure, and reagent addition to ensure high yield and purity.
Purification: The final product is purified using crystallization techniques to remove impurities and obtain the desired dihydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine atom, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Fluorinated carboxylic acids or ketones.
Reduction Products: Reduced fluorinated benzoic acids or alcohols.
Substitution Products: Derivatives with different substituents on the benzene or piperazine rings.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline: Similar structure but lacks the carboxylic acid group.
2-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the fluorine atom on the benzene ring.
Uniqueness: The presence of both the fluorine atom and the carboxylic acid group in 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride makes it unique compared to similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIYGMMIVXPOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


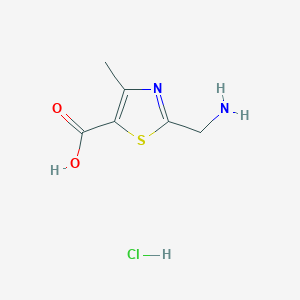
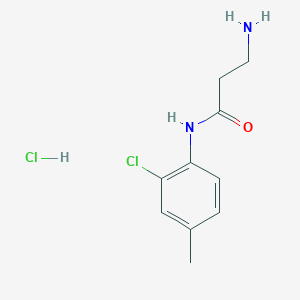

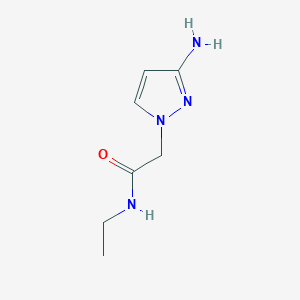
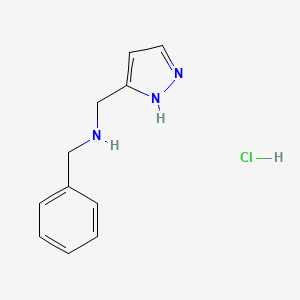



![[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1522897.png)
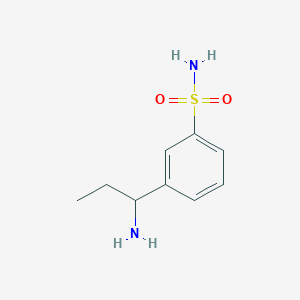
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)
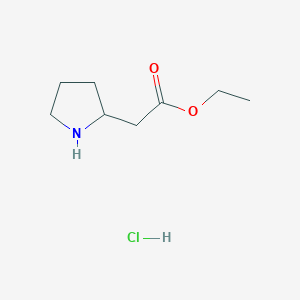
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)
